1-benzyl-4-{5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carbonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-{5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carbonyl}piperazine is a complex organic compound that features a combination of various heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carbonyl}piperazine involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reactions: The various heterocyclic rings are then coupled together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The final step involves the coupling of the benzyl group and the piperazine ring to the assembled heterocyclic core using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carbonyl}piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form multiple hydrogen bonds and hydrophobic interactions, stabilizing its binding to the target. This can lead to inhibition or activation of the target’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-{5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carbonyl}piperazine: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H25N7O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazol-4-yl]methanone |
InChI |
InChI=1S/C24H25N7O2/c1-17-21(24(32)30-12-10-29(11-13-30)16-19-6-4-3-5-7-19)15-26-31(17)22-14-20(8-9-25-22)23-27-18(2)28-33-23/h3-9,14-15H,10-13,16H2,1-2H3 |
InChI Key |
UUYDDHLQWBARMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.